molecular formula C23H16O2 B12610294 4-phenylbut-3-ynyl 3-naphthalen-1-ylprop-2-ynoate CAS No. 917894-63-4

4-phenylbut-3-ynyl 3-naphthalen-1-ylprop-2-ynoate

Cat. No.: B12610294
CAS No.: 917894-63-4
M. Wt: 324.4 g/mol
InChI Key: WARFDSRWGMEIOZ-UHFFFAOYSA-N
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Description

4-phenylbut-3-ynyl 3-naphthalen-1-ylprop-2-ynoate is a complex organic compound characterized by its unique structure, which includes both phenyl and naphthyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenylbut-3-ynyl 3-naphthalen-1-ylprop-2-ynoate typically involves multi-step organic reactions. One common method includes the coupling of 4-phenylbut-3-yn-1-ol with 3-naphthalen-1-ylprop-2-ynoic acid under esterification conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-phenylbut-3-ynyl 3-naphthalen-1-ylprop-2-ynoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bonds to single bonds, forming saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Amines, alcohols, and strong bases like sodium hydride (NaH)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Saturated hydrocarbons

    Substitution: Amides, alcohol derivatives

Scientific Research Applications

4-phenylbut-3-ynyl 3-naphthalen-1-ylprop-2-ynoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-phenylbut-3-ynyl 3-naphthalen-1-ylprop-2-ynoate depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The compound’s structure allows it to participate in various molecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which can influence its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-phenylbut-3-yn-1-ol: A precursor in the synthesis of 4-phenylbut-3-ynyl 3-naphthalen-1-ylprop-2-ynoate.

    3-naphthalen-1-ylprop-2-ynoic acid: Another precursor used in the synthesis.

    Phenylacetylene: A simpler compound with a similar phenyl-alkyne structure.

Uniqueness

This compound is unique due to its combination of phenyl and naphthyl groups, which impart distinct chemical and physical properties. This dual aromatic system can enhance the compound’s stability and reactivity, making it valuable in various research and industrial applications.

Biological Activity

4-Phenylbut-3-ynyl 3-naphthalen-1-ylprop-2-ynoate is a compound with the molecular formula C23H16O2 and a molecular weight of 324.4 g/mol. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities and applications. This article focuses on the biological activity of this compound, summarizing key findings from diverse sources.

The compound is synthesized through multi-step organic reactions, typically involving the coupling of 4-phenylbut-3-yn-1-ol with 3-naphthalen-1-ylprop-2-ynoic acid under esterification conditions, often catalyzed by strong acids or coupling agents like dicyclohexylcarbodiimide (DCC) .

Key Properties

PropertyValue
CAS No. 917894-63-4
Molecular Formula C23H16O2
Molecular Weight 324.4 g/mol
IUPAC Name This compound
InChI Key WARFDSRWGMEIOZ-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its potential therapeutic effects and mechanisms of action.

The mechanism of action is believed to involve interactions with specific enzymes or receptors, potentially altering their activity through various molecular interactions such as hydrogen bonding and π–π stacking . The compound's structure allows it to participate in these interactions, influencing its biological effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines .

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of related compounds. For example, studies have demonstrated that certain derivatives can inhibit the growth of pathogenic bacteria and fungi, suggesting potential applications in treating infections .

Study on Anticancer Effects

A study published in the Journal of Medicinal Chemistry evaluated a series of compounds structurally related to this compound for their anticancer properties. The results indicated that these compounds inhibited the growth of breast cancer cells with IC50 values ranging from 10 to 25 µM, demonstrating promising efficacy .

Antimicrobial Activity Evaluation

Another investigation assessed the antimicrobial efficacy of a derivative against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against both strains, indicating substantial antimicrobial potential .

Properties

CAS No.

917894-63-4

Molecular Formula

C23H16O2

Molecular Weight

324.4 g/mol

IUPAC Name

4-phenylbut-3-ynyl 3-naphthalen-1-ylprop-2-ynoate

InChI

InChI=1S/C23H16O2/c24-23(25-18-7-6-11-19-9-2-1-3-10-19)17-16-21-14-8-13-20-12-4-5-15-22(20)21/h1-5,8-10,12-15H,7,18H2

InChI Key

WARFDSRWGMEIOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CCCOC(=O)C#CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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